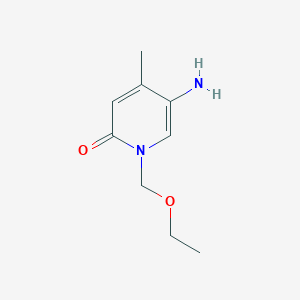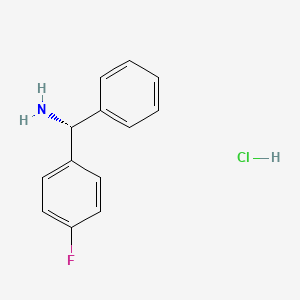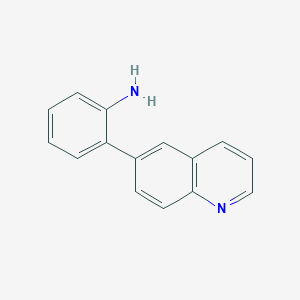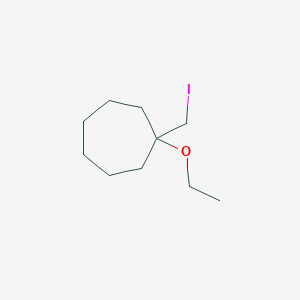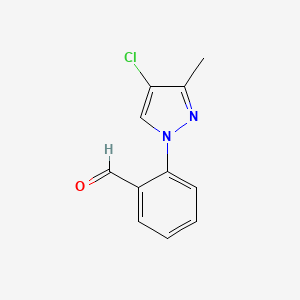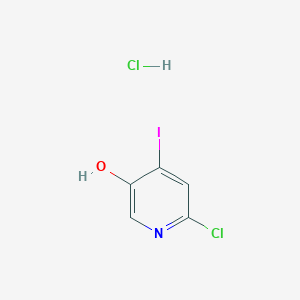
6-Chloro-4-iodopyridin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-iodopyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H3ClINO It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridin-3-ol hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes treating a solution of 2-chloro-4-iodo-5-methoxymethoxy-pyridine in tetrahydrofuran (THF) with hydrochloric acid (HCl) and heating the mixture to 60°C for several hours. The reaction mixture is then cooled, and the pH is adjusted to neutral using a saturated aqueous sodium bicarbonate solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6-Chloro-4-iodopyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-4-iodopyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 6-Chloro-4-iodopyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-iodonicotinic acid
- 2-Chloro-4-iodonicotinonitrile
- 2-Chloro-5-fluoro-4-iodopyridine
- 3-Bromo-2-chloro-4-iodopyridine
Uniqueness
6-Chloro-4-iodopyridin-3-ol hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C5H4Cl2INO |
|---|---|
分子量 |
291.90 g/mol |
IUPAC名 |
6-chloro-4-iodopyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H3ClINO.ClH/c6-5-1-3(7)4(9)2-8-5;/h1-2,9H;1H |
InChIキー |
NWNOVCCOSISPJC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)O)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
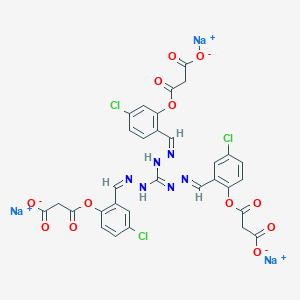
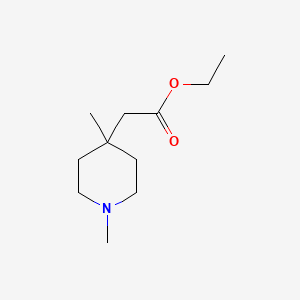
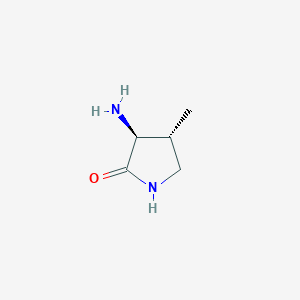
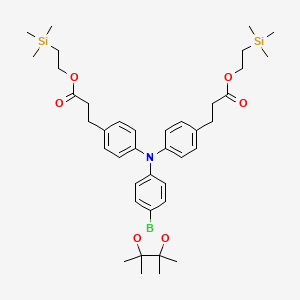
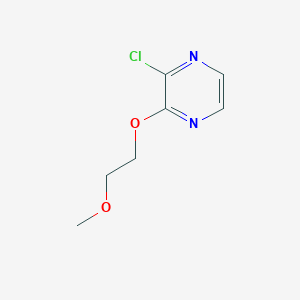
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)

